1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound exhibits significant pharmacological potential, making it a subject of interest in medicinal chemistry. The presence of a pyrrolidine moiety enhances its biological activity and solubility properties.
The compound can be synthesized through various organic reactions involving pyrazole derivatives and pyrrolidine. It has been studied for its potential applications in pharmaceuticals due to its diverse biological activities, including anti-inflammatory and analgesic effects.
1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole falls under the classification of heterocyclic compounds, specifically as a substituted pyrazole. Its structure can be categorized as a nitrogen-containing heterocycle, which is pivotal in many bioactive molecules.
The synthesis of 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and concentration to maximize yield and purity. For instance, using aprotic solvents can enhance the reaction efficiency compared to polar protic solvents .
The molecular structure of 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole consists of:
The molecular formula is C10H15N3, with a molar mass of approximately 179.25 g/mol. The compound's structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation.
1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions. For example, palladium-catalyzed cross-coupling reactions can be employed for further functionalization .
The mechanism of action for 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole involves interaction with biological targets such as enzymes or receptors. The compound may inhibit specific pathways involved in inflammation or pain signaling.
Pharmacological studies indicate that derivatives of pyrazoles exhibit various mechanisms such as:
1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
The compound is stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. Its reactivity profile suggests potential for further derivatization through electrophilic aromatic substitution or nucleophilic attack on the nitrogen atoms.
The primary applications of 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole include:
Pyrazole derivatives constitute a privileged class of nitrogen-containing heterocycles with expansive therapeutic applications. Characterized by a five-membered ring structure featuring two adjacent nitrogen atoms (1,2-diazole), the pyrazole core demonstrates remarkable structural versatility and pharmacological adaptability. This scaffold’s significance is evidenced by its incorporation into numerous clinically approved drugs, including the anti-inflammatory celecoxib (COX-2 inhibitor), the antipsychotic CDPPB (mGluR5 modulator), and the withdrawn anti-obesity agent rimonabant (cannabinoid CB1 receptor antagonist) [7] [9]. The pyrazole ring serves as a robust pharmacophore due to its:
Table 1: Therapeutic Applications of Pyrazole-Based Drugs [7] [9]
Therapeutic Area | Drug Example(s) | Primary Biological Target | Clinical Use |
---|---|---|---|
Anti-inflammatory | Celecoxib, Phenylbutazone | Cyclooxygenase-2 (COX-2) | Osteoarthritis, Rheumatoid Arthritis |
Central Nervous System | CDPPB, Fezolamide | Metabotropic glutamate receptor 5 (mGluR5), MAO | Schizophrenia (potential), Depression |
Metabolic Disorders | Rimonabant* | Cannabinoid CB1 Receptor | Obesity* (withdrawn) |
Antimicrobial | - | Dihydrofolate Reductase (DHFR), N-Myristoyl Transferase (NMT) | Under investigation (e.g., MRSA) |
Analgesic/Antipyretic | Antipyrine, Dipyrone | Multiple (Non-selective COX inhibition?) | Pain, Fever |
*Withdrawn due to adverse psychiatric effects; illustrates target engagement.
The broad spectrum of biological activities attributed to pyrazole derivatives—encompassing antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system modulation—stems from their ability to interact with diverse enzyme families and receptor targets [7] [9]. This versatility makes them indispensable templates in modern medicinal chemistry campaigns.
1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS No. 1172976-59-8, Molecular Formula: C₁₀H₁₇N₃, Molecular Weight: 179.26 g/mol) represents a structurally sophisticated pyrazole derivative of significant interest in current drug discovery [1] [2] [3]. Its importance arises from several key features:
Table 2: Key Structural Features and Implications of 1-Ethyl-3-Methyl-5-(Pyrrolidin-2-yl)-1H-Pyrazole [1] [2] [3]
Structural Feature | Chemical Implication | Potential Pharmacological Relevance |
---|---|---|
1H-Pyrazole Core | Aromatic heterocycle; H-bond acceptor/donor (N2/N1-H if unsubstituted) | Core pharmacophore for diverse target engagement |
N1-Ethyl substituent | Blocks H-bond donation at N1; modulates lipophilicity/logP | Influences membrane permeability, metabolic stability |
C3-Methyl substituent | Steric hindrance; electron-donating effect | May influence ring electronics and binding pocket fit |
C5-Pyrrolidin-2-yl group | Chiral center; sp³-hybridized carbon linker; Basic N atom (pKa ~10-11) | 3D vector for target interaction; Solubility modulator (via salt formation); Direct H-bonding/Ionic interaction site |
Molecular Weight (179.26) | Within optimal range for drug-likeness (typically <500) | Favorable for oral bioavailability potential |
Formula (C₁₀H₁₇N₃) | Nitrogen-rich | Multiple H-bonding capabilities |
This compound serves as a versatile intermediate and a promising lead structure. Its commercial availability from specialized suppliers like BLD Pharmatech and AiFChem, albeit often listed as out of stock, underscores its relevance in pharmaceutical research [2] [3] [5]. Current research focuses on exploiting its hybrid structure for developing novel antimicrobials targeting resistant pathogens and central nervous system agents modulating neurotransmitter receptors.